(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Catalog No.
S2665781
CAS No.
78449-73-7
M.F
C8H16N2
M. Wt
140.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

CAS Number

78449-73-7

Product Name

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine

Molecular Formula

C8H16N2

Molecular Weight

140.23

InChI

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2

InChI Key

YSMMVKXAJZFXHK-UHFFFAOYSA-N

SMILES

C1CC2(CCCN2C1)CN

Solubility

not available

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is an organic compound with the molecular formula C8H16N2C_8H_{16}N_2 and a molecular weight of 140.23 g/mol. This compound features a hexahydropyrrolizin moiety, which contributes to its unique structural characteristics. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules .

, including cyclization and hydrogenation. For instance, the compound can be synthesized through a multi-step process starting from pyrrole derivatives, followed by hydrogenation to saturate the ring structure. The final product can be obtained via reductive amination or similar methodologies .

Example Reaction Scheme

  • Cyclization: Formation of the pyrrolizin ring.
  • Hydrogenation: Saturation of the double bonds in the ring.
  • Amine Formation: Reaction with formaldehyde or similar carbonyl compounds to introduce the amine functionality.

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine exhibits interesting biological properties, particularly as an intermediate in synthesizing cholinergic agonists. These compounds have been shown to influence cholinergic signaling pathways, potentially affecting neurotransmission and cellular metabolism . The biological activity may include modulation of enzyme activities and interactions with various biomolecules.

Several synthesis methods have been reported for (Hexahydro-1H-pyrrolizin-7A-YL)methanamine:

  • Cyclization of Pyrrole Derivatives: Involves converting pyrrole into a pyrrolizin structure.
  • Hydrogenation: Typically performed under mild conditions to ensure high yields without degrading sensitive functional groups.
  • Reductive Amination: A common method for introducing amine groups into organic molecules, often using reducing agents like sodium borohydride or lithium aluminum hydride .

Interaction studies involving (Hexahydro-1H-pyrrolizin-7A-YL)methanamine focus on its role as an intermediate in synthesizing cholinergic agonists. These studies often assess how the compound interacts with various enzymes and receptors involved in neurotransmission, providing insights into its pharmacological potential .

Similar Compounds: Comparison

Several compounds share structural similarities with (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine917747-55-81.00Contains methyl substituents on the pyrrolidine ring
(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine463961-55-90.96Cyclopentyl group adds steric bulk
(2-Isopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine463961-59-30.96Bicyclic structure enhances stability
(2-Propyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine463961-59-30.96Similar bicyclic structure with different substituents
(1-(Pyrrolidin-1-yl)cyclohexyl)methanamine744980-79-80.96Cyclohexyl group provides distinct properties

The unique hexahydropyrrolizin structure of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine differentiates it from these compounds, potentially influencing its biological activity and applications in medicinal chemistry.

XLogP3

0.2

Dates

Modify: 2023-08-16

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